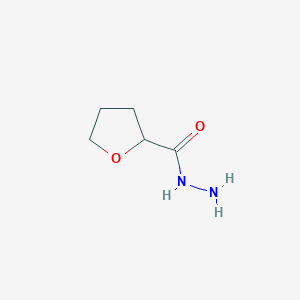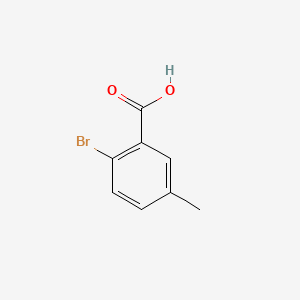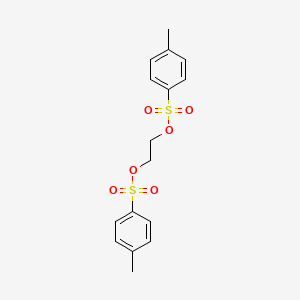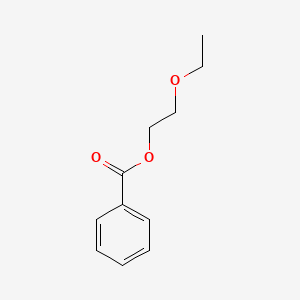
Tetrahydrofuran-2-carbohydrazide
Descripción general
Descripción
Tetrahydrofuran-2-carbohydrazide is a chemical compound with the molecular formula C₅H₁₀N₂O₂ and a molecular weight of 130.15 g/mol . It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mecanismo De Acción
Target of Action
Tetrahydrofuran-2-carbohydrazide (THF-2-C) is a compound used in proteomics research . . It’s worth noting that furan-based derivatives have been evaluated for their cytotoxic and tubulin polymerization inhibitory activities , suggesting potential targets could be related to these biological processes.
Mode of Action
Furan-2-carbohydrazide derivatives have been found to produce fluorescence emission upon addition of water, forming granular-shaped aggregates . This suggests that THF-2-C may interact with its targets through a similar mechanism, potentially influencing cellular processes through changes in fluorescence emission.
Biochemical Pathways
Furan-based derivatives have been associated with cytotoxic and tubulin polymerization inhibitory activities . This suggests that THF-2-C may affect pathways related to cell division and growth, potentially leading to downstream effects such as cell cycle disruption and apoptosis.
Pharmacokinetics
A study on similar furan-based derivatives suggested optimal oral bioavailability
Result of Action
Furan-based derivatives have been associated with cytotoxic effects and inhibition of tubulin polymerization . This suggests that THF-2-C may have similar effects, potentially leading to cell cycle disruption and apoptosis.
Action Environment
A study on tetrahydrofuran (a similar compound) found that it was highly effective at solubilizing and extracting lignin from biomass in a cosolvent with water . This suggests that the action of THF-2-C may be influenced by factors such as solvent composition and temperature.
Análisis Bioquímico
Biochemical Properties
Tetrahydrofuran-2-carbohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as hydrolases and oxidoreductases, facilitating or inhibiting their activity. The compound’s furan ring allows it to form hydrogen bonds with biological enzymes or receptors, enhancing its binding affinity and specificity . These interactions can lead to changes in enzyme activity, impacting various metabolic pathways.
Cellular Effects
This compound has been shown to exert cytotoxic effects on certain cancer cell lines, such as A549 human lung cancer cells . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspase pathways and altering the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to conformational changes that affect enzyme activity . It also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes. These molecular interactions result in changes in cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained cytotoxic effects on cancer cells, indicating its potential for use in prolonged treatments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic effects without causing toxicity. These findings highlight the importance of dosage optimization in the use of this compound for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized through oxidation and reduction reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways can influence the compound’s efficacy and toxicity, making it essential to understand its metabolic fate in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, influencing its overall biological effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules and modulate its effects on cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrahydrofuran-2-carbohydrazide can be synthesized through the reaction of tetrahydrofuran-2-carboxylic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to its corresponding hydrazide .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Tetrahydrofuran-2-carbohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Tetrahydrofuran-2-carbohydrazide has a wide range of scientific research applications, including:
Comparación Con Compuestos Similares
Tetrahydrofuran: A parent compound with a similar ring structure but without the hydrazide group.
Furan-2-carbohydrazide: A related compound with a furan ring instead of a tetrahydrofuran ring.
Uniqueness: Tetrahydrofuran-2-carbohydrazide is unique due to its specific structure, which combines the properties of tetrahydrofuran and hydrazide groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry .
Propiedades
IUPAC Name |
oxolane-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-7-5(8)4-2-1-3-9-4/h4H,1-3,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGRORFWHFVNIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332836 | |
| Record name | tetrahydrofuran-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59293-11-7 | |
| Record name | tetrahydrofuran-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxolane-2-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267903.png)




![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B1267911.png)




![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B1267919.png)

